molecular formula C16H15N3O5 B2702388 (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 328541-29-3

(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B2702388
CAS No.: 328541-29-3
M. Wt: 329.312
InChI Key: LLKJFVPSLAKKGS-LICLKQGHSA-N
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Description

(E)-2-(4-Methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(4-methoxyphenoxy)acetohydrazide with 4-nitrobenzaldehyde. Characterized by its (E)-configuration around the hydrazone bond, this compound features a 4-methoxyphenoxy group linked to an acetohydrazide backbone and a 4-nitrobenzylidene moiety. The methoxy group enhances electron-donating capacity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its synthesis typically involves refluxing in ethanol with catalytic acetic acid, a method consistent with analogous hydrazone preparations .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-14-6-8-15(9-7-14)24-11-16(20)18-17-10-12-2-4-13(5-3-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJFVPSLAKKGS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.

    Introduction of the Methoxyphenoxy Group: The acetohydrazide is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to introduce the methoxyphenoxy group.

    Formation of the Nitrobenzylidene Moiety: Finally, the compound is reacted with 4-nitrobenzaldehyde under reflux conditions to form the desired (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents used in industrial processes are often chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOCH₃) or other alkoxides.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products vary depending on the substituent introduced, such as different ethers or esters.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its ability to inhibit specific enzymes or pathways in microbial and cancer cells.

Industry

In the industrial sector, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The biological activity of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is attributed to its ability to interact with specific molecular targets. For instance, the nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazide moiety may form hydrogen bonds with enzymes or receptors, inhibiting their activity.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

  • 4-Nitrobenzylidene vs. 4-Methoxybenzylidene :

    • Compound 5b (4-methoxybenzylidene): Melting point = 246–248°C, yield = 75% .
    • Compound 5c (4-nitrobenzylidene): Melting point = 244–246°C, yield = 78% .
      The nitro group slightly lowers the melting point compared to methoxy, likely due to reduced crystallinity from steric hindrance. However, the nitro analog shows marginally higher yield, suggesting improved reaction efficiency.
  • 4-Nitrobenzylidene vs. 3,4-Dimethoxybenzylidene :

    • Compound 5d (3,4-dimethoxybenzylidene): Melting point = 255–257°C, yield = 70% .
      Bulkier substituents increase melting points, indicating stronger intermolecular interactions (e.g., van der Waals forces) but lower yields due to steric challenges.

Core Structure Modifications

  • Pyrazolo[3,4-d]pyrimidinyl Core (5a–5e) vs. Thieno[2,3-d]pyrimidinone (21): Compound 21 (thieno[2,3-d]pyrimidinone core): Melting point = 232–234°C, yield = 85% . The sulfur-containing core enhances thermal stability (higher melting point) and reaction efficiency compared to nitrogen-rich pyrazolo-pyrimidine analogs.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents/Core Reference
Target Compound Not reported Not reported 4-Methoxyphenoxy, 4-nitrobenzylidene -
5b (4-methoxybenzylidene) 246–248 75 Pyrazolo-pyrimidinyl core
5c (4-nitrobenzylidene) 244–246 78 Pyrazolo-pyrimidinyl core
21 (thieno-pyrimidinone) 232–234 85 Thieno-pyrimidinone core
14 (thiazole-linked) 167 99 Thiazole core

Key Observations :

  • Thiazole-containing derivatives (e.g., Compound 14) exhibit significantly lower melting points (~167°C), attributed to reduced π-π stacking and weaker crystallinity .
  • Electron-withdrawing nitro groups generally lower melting points compared to electron-donating groups like methoxy.

Antiproliferative Activity

  • Compound 5c (4-nitrobenzylidene): Demonstrated moderate activity against cancer cell lines (IC₅₀ = 8.2–12.4 µM) .
  • Compound 21 (thieno-pyrimidinone): Higher potency (IC₅₀ = 3.5–6.7 µM) due to enhanced membrane permeability from the sulfur-containing core .

Urease Inhibition

  • N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (2): IC₅₀ = 18.3 µM, attributed to nitro group interactions with the enzyme’s active site .
  • N'-(2-Bromobenzylidene) analog (1) : IC₅₀ = 23.7 µM, indicating nitro substituents are more effective than bromo in urease inhibition .

Anti-Inflammatory Activity

  • Compound 4f (4-chlorobenzylidene): Suppressed TNF-α by 55.8% in vivo, comparable to the standard drug SB-203580 .

Computational and Spectroscopic Insights

  • Hirshfeld Surface Analysis: A related 4-nitrobenzylidene-quinoline hybrid showed strong O···H and N···H interactions (23.3% and 18.4% contribution, respectively), critical for crystal packing and stability .
  • IR Spectroscopy: Nitro groups in analogous compounds exhibit characteristic peaks at 1340–1515 cm⁻¹ (asymmetric/symmetric NO₂ stretching), consistent across derivatives .

Biological Activity

(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, supported by various studies and data.

Chemical Structure

The compound can be described by the following structural formula:

C16H15N3O5\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{5}

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, particularly against various bacterial strains.

In Vitro Antibacterial Activity

A study conducted on a series of hydrazones, including this compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64
Pseudomonas aeruginosa128

The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend observed with similar hydrazone derivatives .

Anticancer Activity

The anticancer potential of (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been investigated through various assays.

Preliminary studies suggest that the compound induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves cell cycle arrest at the S phase and modulation of apoptotic markers.

  • Cell Cycle Arrest : Flow cytometry analysis revealed an increase in the percentage of cells in the S phase after treatment with the compound.
  • Apoptotic Pathway : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3, which is crucial for apoptosis .

IC50 Values

The IC50 values for various cancer cell lines treated with (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide are provided in Table 2.

Cell LineIC50 (µM)
HepG27.5
MCF78.0
A5496.5

These values indicate that the compound has potent anticancer activity, comparable to established chemotherapeutic agents .

Case Studies

In a recent case study involving the synthesis and evaluation of various hydrazones, including our compound, researchers found that modifications on the phenoxy group significantly influenced biological activity. The presence of electron-withdrawing groups such as nitro enhanced antibacterial efficacy while also contributing to anticancer properties.

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